molecular formula C10H11Br2N5O B4379067 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4379067
M. Wt: 377.04 g/mol
InChI Key: NGCRJBMGPQGCKO-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound featuring two brominated pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms and pyrazole rings suggests it may exhibit unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of 4-bromo-1H-pyrazole. This can be achieved by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be done by reacting 4-bromo-1H-pyrazole with 2-bromoethylamine under basic conditions to form 2-(4-bromo-1H-pyrazol-1-yl)ethylamine.

    Amidation: The final step is the amidation reaction, where 2-(4-bromo-1H-pyrazol-1-yl)ethylamine is reacted with 1-methyl-1H-pyrazole-3-carboxylic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The pyrazole rings can participate in oxidation and reduction reactions. For example, oxidation can be carried out using reagents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Boronic acids with palladium(II) acetate (Pd(OAc)2) and a phosphine ligand in a suitable solvent like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its brominated pyrazole rings make it a versatile intermediate for various organic transformations.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active molecules, and the presence of bromine atoms can influence the compound’s binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties imparted by the bromine atoms and pyrazole rings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding to its molecular targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler analog with one pyrazole ring and a bromine atom.

    1-methyl-1H-pyrazole-3-carboxamide: Lacks the bromine atoms and the second pyrazole ring.

    2-(4-bromo-1H-pyrazol-1-yl)ethylamine: Contains one brominated pyrazole ring and an ethylamine group.

Uniqueness

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of two brominated pyrazole rings connected by an ethyl linker. This structure provides a combination of electronic and steric properties that can be fine-tuned for specific applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

4-bromo-N-[2-(4-bromopyrazol-1-yl)ethyl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2N5O/c1-16-6-8(12)9(15-16)10(18)13-2-3-17-5-7(11)4-14-17/h4-6H,2-3H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRJBMGPQGCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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